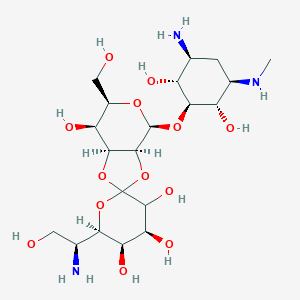

Destomycin A

Cat. No.:

B079002

CAS No.:

14918-35-5

M. Wt:

527.5 g/mol

InChI Key:

GRRNUXAQVGOGFE-SVNOMHMPSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Destomycin A is a water-soluble aminoglycoside antibiotic isolated from Streptomyces rimofaciens. It is primarily recognized for its potent anthelmintic and antimicrobial activities, making it a valuable compound in veterinary and agricultural research. Its primary mechanism of action involves the irreversible inhibition of protein synthesis in susceptible parasites and microorganisms by binding to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately cell death. In research settings, this compound is extensively used as a feed additive in animal husbandry studies to investigate the control of nematode and trematode infections, particularly in swine and poultry. Furthermore, its selective inhibitory properties make it a useful tool in microbiological and molecular biology research for studying ribosomal function and antibiotic resistance mechanisms. Researchers also utilize this compound in agricultural biotechnology to explore its potential as an antifungal agent and for the selection of genetically modified organisms. This product is supplied with comprehensive analytical documentation, including HPLC and MS data, to ensure identity and purity for critical research applications.

Properties

IUPAC Name |

(3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18+,19-,20?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRNUXAQVGOGFE-SVNOMHMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)[C@@H]([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016602 |

Source

|

| Record name | Destomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14918-35-5 |

Source

|

| Record name | Destomycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14918-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Destomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Destomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESTOMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL7443WI4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Destomycin A: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin A, a member of the aminoglycoside class of antibiotics, exhibits a broad spectrum of biological activity, including antibacterial, antifungal, and anthelmintic properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details its known mechanisms of action, including the inhibition of protein synthesis in prokaryotes and the stimulation of adenylate cyclase in animal tissues. In support of further research and development, this document compiles detailed experimental protocols for the isolation, purification, and biological characterization of this compound.

Chemical Structure and Properties

This compound is a complex aminoglycoside antibiotic produced by the fermentation of Streptomyces rimofaciens.[1] Its chemical structure is characterized by a unique combination of a deoxystreptamine core linked to two sugar moieties.

Chemical Structure:

The systematic IUPAC name for this compound is (3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1][2]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₇N₃O₁₃ | [1] |

| Molecular Weight | 527.52 g/mol | [1] |

| CAS Number | 14918-35-5 | |

| Appearance | White powder | |

| Melting Point | 180-190 °C (with decomposition) | |

| Solubility | Freely soluble in water and lower alcohols; Insoluble or poorly soluble in most organic solvents. | |

| Specific Rotation | [α]D²² +7° (c = 2 in water) | |

| Stability | Stable in aqueous solution at pH 3.8-8.2 for one month at 37°C. At pH 2.0, 92% of potency is retained after one month at 37°C. Stable to boiling for 30 minutes in 5% aqueous ammonia. |

Biological Activity and Mechanism of Action

This compound demonstrates a wide range of biological activities, making it a molecule of interest for further investigation.

Antibacterial Activity

As an aminoglycoside antibiotic, this compound is active against both Gram-positive and Gram-negative bacteria. Its primary mechanism of antibacterial action is the inhibition of protein synthesis . This compound binds to the 30S ribosomal subunit in bacteria, which interferes with the initiation complex of peptide formation and leads to misreading of the mRNA code. This disruption of protein synthesis ultimately results in bacterial cell death.

Figure 1. Mechanism of antibacterial action of this compound.

Anthelmintic Activity

This compound has demonstrated efficacy against various helminths. While the precise molecular mechanism of its anthelmintic activity is not fully elucidated, it is hypothesized to interfere with neuromuscular coordination and energy metabolism in the parasites, leading to paralysis and expulsion.

Other Biological Activities

In animal tissues, this compound has been observed to stimulate adenylate cyclase . This enzyme is crucial for the conversion of ATP to cyclic AMP (cAMP), a key second messenger involved in numerous cellular signaling pathways. The stimulation of adenylate cyclase by this compound suggests potential effects on various physiological processes, which warrants further investigation.

Figure 2. Stimulation of adenylate cyclase by this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces rimofaciens

This protocol describes the general steps for the isolation and purification of this compound from a culture broth of Streptomyces rimofaciens. Optimization of specific parameters may be required based on the fermentation conditions and scale.

Workflow:

Figure 3. Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Cultivate Streptomyces rimofaciens in a suitable fermentation medium under optimal conditions for this compound production.

-

Harvesting: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. The supernatant contains the crude this compound.

-

Anion Exchange Chromatography:

-

Prepare a column with Dowex 1 X 2 anion exchange resin, equilibrated with deionized water.

-

Load the supernatant onto the column.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute this compound from the column using deionized water. Destomycin B, if present, will elute first, followed by this compound.[1]

-

-

Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the final product as a white powder.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.

Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anthelmintic Activity Assay (Adult Motility Assay)

This protocol assesses the anthelmintic activity of this compound using a model organism such as the earthworm (Pheretima posthuma).

Methodology:

-

Preparation of Test Solutions: Prepare different concentrations of this compound in a suitable solvent (e.g., normal saline).

-

Exposure: Place adult earthworms of similar size into petri dishes containing the test solutions. Use a standard anthelmintic drug (e.g., albendazole) as a positive control and the solvent as a negative control.

-

Observation: Record the time taken for paralysis (no movement except when shaken) and death (no movement even when shaken vigorously or dipped in warm water) of the worms.

-

Data Analysis: Compare the time to paralysis and death for the different concentrations of this compound with the controls.

Adenylate Cyclase Stimulation Assay

This protocol measures the ability of this compound to stimulate adenylate cyclase activity in a cell-based or membrane preparation assay.

Methodology:

-

Preparation of Cell Lysates or Membranes: Prepare cell lysates or membrane fractions from a suitable cell line or tissue known to express adenylate cyclase.

-

Assay Reaction: Set up a reaction mixture containing the cell lysate/membrane preparation, ATP, Mg²⁺, and varying concentrations of this compound. Include a known activator of adenylate cyclase (e.g., forskolin) as a positive control.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

cAMP Measurement: Stop the reaction and measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

Data Analysis: Plot the concentration of this compound against the amount of cAMP produced to determine the stimulatory effect.

Conclusion

This compound remains a fascinating molecule with a diverse range of biological activities. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, parasitology, and drug discovery. Further investigation into its mechanisms of action and potential therapeutic applications is highly encouraged.

References

Destomycin A: A Technical Guide to its Discovery, Characterization, and Biological Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

Destomycin A is an aminoglycoside antibiotic discovered in the mid-1960s. Produced by the soil bacterium Streptomyces rimofaciens, it exhibits a broad spectrum of biological activity, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal and anthelmintic properties. This technical guide provides an in-depth analysis of the discovery, historical context, isolation, structure elucidation, and biological activity of this compound. Detailed experimental protocols, quantitative data on its antimicrobial efficacy, and visualizations of its mechanism of action and isolation workflow are presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction and Historical Context

The mid-20th century was a golden era for antibiotic discovery, with many foundational classes of antimicrobial agents being isolated from natural sources, primarily soil-dwelling microorganisms. It was within this context of intensive screening for novel antibiotics that this compound was discovered. As a member of the aminoglycoside family, which includes well-known antibiotics like streptomycin and neomycin, this compound's discovery contributed to the growing arsenal against bacterial infections.

Destomycins A and B were first isolated in Japan from the culture broth of a Streptomyces species identified as Streptomyces rimofaciens.[1] The discovery was the result of a systematic screening program to identify new antimicrobial agents from soil microorganisms. This compound was identified as the major component of the produced antibiotics.[1] Its broad-spectrum activity, a hallmark of many aminoglycosides, made it a subject of interest for further investigation.

Physicochemical Properties and Structure

This compound is a white, water-soluble powder with a melting point of 180-190°C (with decomposition).[2] It is an aminoglycoside, characterized by the presence of amino sugars linked to an aminocyclitol ring.[2] The chemical formula for this compound is C₂₀H₃₇N₃O₁₃, and it has a molecular weight of 527.52 g/mol .[2][3] The structure of this compound was elucidated through a series of chemical degradation and spectroscopic studies.[4][5]

Biological Activity and Mechanism of Action

This compound demonstrates a wide range of biological activities. It is effective against Gram-positive and Gram-negative bacteria, and also shows antifungal and anthelmintic properties.[6] The primary mechanism of action of this compound, typical of aminoglycoside antibiotics, is the inhibition of protein synthesis in bacterial cells.[3] It targets the bacterial ribosome, leading to a disruption in the synthesis of essential proteins and ultimately inhibiting bacterial growth and proliferation.[3]

Antibacterial Spectrum

The antibacterial activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus subtilis ATCC 6633 | 20 |

| Bacillus subtilis PCI 219 | 20 |

| Bacillus subtilis NRRL B-558 | 20 |

| Bacillus agri | 20 |

| Sarcina lutea | 40 |

| Staphylococcus aureus 209p | 40 |

| Mycobacterium 607 | 5 |

| Mycobacterium phlei | 10 |

| Klebsiella pneumoniae | 40 |

Table 1: Minimum Inhibitory Concentration of this compound against various bacteria.[7]

Anthelmintic and Other Activities

Beyond its antibacterial properties, this compound has been noted for its anthelmintic activity.[6] It has also been observed to stimulate adenylate cyclase in animal tissues, an effect that is less commonly associated with aminoglycosides and suggests potential for further investigation into its broader biological effects.[6][8]

Experimental Protocols

Production of this compound

This compound is produced by the bacterium Streptomyces rimofaciens (ATCC No. 21066).[7]

A culture of Streptomyces rimofaciens is cultivated under submerged aerobic conditions in an aqueous carbohydrate solution. The fermentation medium should have a pH between 6 and 9, with an optimal pH near 7. The medium must contain a nitrogenous nutrient source. The cultivation is carried out at a temperature of 25-30°C (preferably 27-28°C) for a period of 2 to 4 days, or until a substantial amount of this compound is produced in the medium.[7]

Isolation and Purification of this compound

The following protocol outlines the general steps for the isolation and purification of this compound from the fermentation broth of Streptomyces rimofaciens.[7]

-

Adsorption: The filtered fermentation broth is passed through a column packed with a cation exchange resin of the carboxylic acid type. This compound, being a basic compound, will be adsorbed onto the resin.

-

Elution: The resin is then washed with water to remove impurities. The adsorbed this compound is subsequently eluted from the column using aqueous ammonia.

-

Separation of Destomycins A and B: The crude mixture of Destomycins A and B is dissolved in water and subjected to chromatography on a column of anion exchange resin (e.g., Dowex 1 X 2).

-

Development and Fraction Collection: The column is developed with water. Destomycin B is eluted first, followed by the this compound fraction.

-

Purification and Isolation: The collected fractions containing this compound are concentrated under reduced pressure and can be further purified by repeated resin chromatography to yield pure this compound. The final product can be obtained as a free base by lyophilization.[7]

Structure Elucidation Methodology

The structural determination of this compound involved a combination of classical chemical and instrumental analysis techniques.

-

Elemental Analysis: Provided the empirical formula of the compound.[7]

-

Acid Hydrolysis: this compound was subjected to hydrolysis with hydrochloric or sulfuric acid. This process breaks the glycosidic bonds, yielding the constituent components of the molecule. The hydrolysis products were then separated and identified.[5][7]

-

Spectroscopic Analysis: Infrared (IR) spectroscopy was used to identify functional groups present in the molecule.[7] Further structural details were likely determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which were becoming increasingly powerful tools for structure elucidation during that period.

-

Chemical Reactions: Specific chemical reactions, such as the formation of N-acetyl and sulfonate derivatives, were performed to confirm the presence of certain functional groups and to aid in the characterization of the molecule.[7]

Toxicity

The acute toxicity of this compound has been evaluated in mice. The LD₅₀ (the dose lethal to 50% of the test animals) was determined for both intravenous and oral administration.

| Route of Administration | LD₅₀ (mg/kg) |

| Intravenous | 5 |

| Oral | 50 - 100 |

Table 2: Acute toxicity of this compound in mice.[7]

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.

Caption: Mechanism of this compound inhibiting bacterial protein synthesis.

Isolation Workflow

The diagram below outlines the key steps in the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This compound stands as a classic example of an antibiotic discovered during the "golden age" of antibiotic research. Its broad-spectrum activity and well-characterized aminoglycoside mechanism of action have made it a subject of scientific interest for decades. While not as commonly used clinically as some other members of its class, the study of this compound provides valuable insights into the discovery, isolation, and characterization of natural product-based pharmaceuticals. This technical guide consolidates the key historical and scientific data on this compound, offering a valuable resource for researchers in microbiology, medicinal chemistry, and drug development who are interested in the rich history and ongoing potential of aminoglycoside antibiotics.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C20H37N3O13 | CID 502206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 14918-35-5 | FD166104 | Biosynth [biosynth.com]

- 4. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound. The acid hydrolysis and the partial structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. US3926948A - Antibiotics this compound and B and a method for producing same using streptomyces rimofaciens - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin A, an aminoglycoside antibiotic produced by Streptomyces species, exhibits a broad spectrum of biological activity.[1] Its primary and most well-characterized function is the inhibition of protein synthesis in both Gram-positive and Gram-negative bacteria, leading to bacteriostatic effects.[1] Beyond its antibacterial properties, this compound also demonstrates notable anthelmintic and insecticidal activities. Furthermore, it has been observed to stimulate adenylate cyclase in animal tissues, suggesting an interaction with eukaryotic signaling pathways. This technical guide provides an in-depth overview of the core biological activities of this compound, including available quantitative data, detailed experimental protocols for assessing its activity, and diagrams of the key molecular pathways involved.

Antibacterial Activity

This compound is a potent inhibitor of bacterial growth across a wide range of species. Its broad-spectrum activity makes it a subject of interest for understanding bacterial resistance mechanisms and for potential therapeutic applications.[1]

Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial mechanism of this compound is the disruption of protein synthesis. As an aminoglycoside, it targets the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[1][2] By binding to the ribosomal subunits, this compound interferes with the accurate decoding of the mRNA template and inhibits the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome. This disruption leads to the production of non-functional or truncated proteins, ultimately arresting bacterial growth.[1] Specifically, it has been shown to inhibit peptide synthesis in Escherichia coli cells.[3]

Diagram of Protein Synthesis Inhibition by this compound

Caption: this compound binds to the 30S ribosomal subunit, disrupting protein synthesis and causing bacterial growth arrest.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Table 1: Antibacterial Spectrum of this compound (Hypothetical Data for Illustrative Purposes)

| Microorganism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Candida albicans | ATCC 90028 | Data not available |

Note: This table is a template. Specific MIC values for this compound need to be determined experimentally.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in the logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water) and sterilize by filtration.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density using a microplate reader.

Stimulation of Adenylate Cyclase

In addition to its antimicrobial effects, this compound has been observed to stimulate adenylate cyclase in animal tissues.[3] Adenylate cyclase is a key enzyme in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.

Mechanism of Action: Interaction with G-Protein Coupled Receptor (GPCR) Signaling

The stimulation of adenylate cyclase by this compound suggests an interaction with G-protein coupled receptor (GPCR) signaling pathways. GPCRs are a large family of transmembrane receptors that, upon binding an extracellular ligand, activate intracellular G-proteins. The Gαs subunit of an activated G-protein, in turn, stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA), which then phosphorylates various cellular proteins, leading to a physiological response. The precise GPCR and the exact nature of the interaction with this compound have not been fully elucidated.

Diagram of this compound-Induced cAMP Signaling Pathway

Caption: this compound may activate a GPCR, leading to the stimulation of adenylate cyclase and an increase in intracellular cAMP.

Experimental Protocol: Adenylate Cyclase Activity Assay

The following protocol outlines a general method for measuring the stimulation of adenylate cyclase activity by this compound in a cell-based assay.

Objective: To quantify the effect of this compound on the production of cAMP in a cellular context.

Materials:

-

Cultured animal cells expressing the target GPCR (if known) or a relevant cell line.

-

This compound

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

Protein assay kit (e.g., BCA assay)

-

Plate reader capable of measuring the output of the chosen cAMP assay.

Procedure:

-

Cell Culture: Plate cells in a multi-well format and grow to the desired confluency.

-

Treatment: Treat the cells with varying concentrations of this compound for a defined period. Include a positive control (e.g., a known adenylate cyclase activator like forskolin) and a negative control (vehicle only).

-

Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the appropriate lysis buffer provided with the cAMP assay kit.

-

cAMP Quantification: Perform the cAMP assay on the cell lysates according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of cAMP in the sample is inversely proportional to the signal generated.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay.

-

Data Analysis: Normalize the cAMP concentration to the total protein concentration for each sample. Plot the normalized cAMP levels against the concentration of this compound to determine the dose-response relationship and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Anthelmintic and Insecticidal Activities

This compound has been reported to possess both anthelmintic and insecticidal properties.

Anthelmintic Activity

This compound is effective against various parasitic worms.[4] The precise mechanism of its anthelmintic action is not fully understood but may involve interference with the neuromuscular coordination of the parasite, leading to paralysis and expulsion, or disruption of essential metabolic processes.[5] Common mechanisms of anthelmintic drugs include acting as agonists or antagonists at neurotransmitter receptors (e.g., nicotinic acetylcholine or GABA receptors) or inhibiting key enzymes in the parasite's energy metabolism.[6][7]

Insecticidal Activity

The insecticidal activity of this compound has also been noted. The mechanism is likely related to neurotoxicity, a common mode of action for insecticides. This could involve the disruption of neurotransmission, for example, by inhibiting enzymes like acetylcholinesterase, which is crucial for the proper functioning of the insect nervous system.[8]

Experimental Protocol: General Approach for Assessing Anthelmintic/Insecticidal Activity

A generalized protocol for evaluating the efficacy of this compound against a target worm or insect is described below.

Objective: To determine the concentration-dependent mortality or paralysis of a target organism upon exposure to this compound.

Materials:

-

This compound

-

Target organisms (e.g., a model nematode like Caenorhabditis elegans or a relevant insect pest).

-

Appropriate culture medium or artificial diet for the target organism.

-

Multi-well plates or petri dishes.

-

Microscope for observing the organisms.

Procedure:

-

Preparation of Test Substance: Prepare a series of dilutions of this compound in the appropriate medium or incorporated into the artificial diet.

-

Exposure: Introduce a known number of organisms into each well or dish containing the different concentrations of this compound. Include a control group with no this compound.

-

Incubation: Maintain the organisms under controlled environmental conditions (temperature, humidity, light cycle) suitable for their survival and development.

-

Assessment of Activity: At predetermined time points, observe the organisms under a microscope. For anthelmintic assays, record the number of motile and paralyzed or dead worms. For insecticidal assays, record the number of dead insects.

-

Data Analysis: Calculate the percentage of mortality or paralysis for each concentration of this compound. Determine the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) value.

Conclusion

This compound is a multifaceted bioactive compound with significant potential for further research and development. Its primary antibacterial activity, stemming from the inhibition of protein synthesis, is well-established. However, its effects on eukaryotic systems, particularly the stimulation of adenylate cyclase, and its broader antiparasitic and insecticidal activities, warrant more in-depth investigation. The experimental protocols provided in this guide offer a framework for the quantitative assessment of these biological activities, which is essential for elucidating the precise mechanisms of action and exploring the full therapeutic and biotechnological potential of this compound. Further studies are required to obtain specific quantitative data, such as MIC and IC50 values, against a wider range of organisms and to delineate the specific molecular targets and signaling pathways involved in its diverse biological effects.

References

- 1. Production of destomycin-A antibiotic by Streptomyces sp. using rice straw as fermented substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Destomycin C, a new member of destomycin family antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. scispace.com [scispace.com]

- 7. [PDF] Review + Modes of Action of Anthelmintic Drugs | Semantic Scholar [semanticscholar.org]

- 8. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]

Destomycin A: A Technical Overview for Researchers

Destomycin A is an aminoglycoside antibiotic with a multifaceted mechanism of action, exhibiting a broad spectrum of activity. This technical guide provides a comprehensive overview of its molecular characteristics, biological functions, and methodologies for its study, tailored for researchers, scientists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

This compound, produced by the bacterium Streptomyces rimofaciens, possesses a distinct chemical structure that underpins its biological activities. Its key properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C20H37N3O13 | [1] |

| Molecular Weight | 527.52 g/mol | [1] |

| CAS Number | 14918-35-5 | [1] |

| Appearance | Solid | [1] |

| Biological Source | Streptomyces rimofaciens | [] |

Mechanism of Action

This compound exhibits a dual mechanism of action, a feature that distinguishes it from many other antibiotics. It not only inhibits bacterial protein synthesis but also stimulates adenylate cyclase in animal tissues.

Inhibition of Bacterial Protein Synthesis

As an aminoglycoside antibiotic, this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. It is understood to bind to the 30S ribosomal subunit, interfering with the translation process. This disruption can lead to the misreading of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death. While the precise binding site and conformational changes induced by this compound are not fully elucidated, the general mechanism is depicted below.

Stimulation of Adenylate Cyclase

A notable and less common activity of this compound is its ability to stimulate adenylate cyclase in animal tissues.[1] Adenylate cyclase is a key enzyme in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The precise mechanism by which this compound stimulates this enzyme is not yet fully understood. It may involve direct interaction with the enzyme or, more likely, an indirect action via cell surface receptors that regulate adenylate cyclase activity, such as G-protein coupled receptors (GPCRs).

Antimicrobial Spectrum

This compound has demonstrated a broad range of antimicrobial and anthelmintic activities.[1][] It is reported to be effective against both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal properties.[] However, detailed quantitative data on its Minimum Inhibitory Concentrations (MICs) against a comprehensive panel of microorganisms are not widely available in the public domain. For a thorough evaluation of its potential, further studies are required to establish its efficacy against specific pathogens.

Experimental Protocols

The following provides a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an aminoglycoside antibiotic like this compound using the broth microdilution method. This protocol serves as a starting point and may require optimization.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

1. Preparation of Materials:

-

This compound stock solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable solvent (e.g., sterile deionized water). Filter-sterilize the solution.

-

Bacterial inoculum: Culture the test organism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

96-well microtiter plates: Use sterile, clear, flat-bottom plates.

-

Growth medium: Sterile Mueller-Hinton Broth (or other suitable medium for the test organism).

2. Assay Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the growth medium to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Conclusion

This compound is a promising antimicrobial agent with a unique dual mechanism of action that warrants further investigation. Its ability to inhibit bacterial protein synthesis and stimulate adenylate cyclase suggests potential therapeutic applications beyond its direct antimicrobial effects. Future research should focus on elucidating the precise molecular interactions underlying its mechanisms of action and on conducting comprehensive studies to determine its efficacy against a wide range of clinically relevant pathogens. Such efforts will be crucial in fully realizing the therapeutic potential of this intriguing natural product.

References

Destomycin A: A Technical Review of its Antimicrobial Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin A, an aminoglycoside antibiotic produced by Streptomyces species, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi and parasites.[1][2][] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to bacteriostatic effects.[1] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its physicochemical properties, antimicrobial spectrum, mechanism of action, and the experimental protocols utilized in its study.

Physicochemical Properties

This compound is a white, amorphous powder with a molecular formula of C₂₀H₃₇N₃O₁₃ and a molecular weight of 527.52 g/mol .[2][4] It is soluble in water and gradually decomposes at temperatures between 186-200°C.[5]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₇N₃O₁₃ | [2][4] |

| Molecular Weight | 527.52 g/mol | [2][4] |

| Appearance | White Amorphous Powder | [] |

| Melting Point | 211-213°C (decomposes) | [][5] |

| Solubility | Soluble in water | [5] |

Antimicrobial Spectrum and Efficacy

This compound demonstrates a wide range of antimicrobial activity. It is effective against various Gram-positive and Gram-negative bacteria, as well as some fungi.[][5] It has also been noted for its anthelmintic properties, particularly against ascaris in pigs.[2][]

Mechanism of Action

The primary mechanism of action of this compound, characteristic of aminoglycoside antibiotics, is the inhibition of protein synthesis in bacterial cells.[1] It achieves this by targeting the ribosomal subunits, thereby disrupting the translation process and impeding bacterial growth and proliferation.[1] In addition to its antibacterial effects, this compound has been observed to stimulate adenylate cyclase in animal tissues.[2]

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the generalized mechanism of protein synthesis inhibition by aminoglycoside antibiotics like this compound.

References

- 1. This compound | 14918-35-5 | FD166104 | Biosynth [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C20H37N3O13 | CID 502206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3926948A - Antibiotics this compound and B and a method for producing same using streptomyces rimofaciens - Google Patents [patents.google.com]

Methodological & Application

Recommended working concentration of Destomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin A is an aminoglycoside antibiotic produced by Streptomyces species. It exhibits a broad spectrum of activity, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal and anthelmintic properties.[1] The primary mechanism of action for its antibacterial activity is the inhibition of protein synthesis. Additionally, it has been reported to stimulate adenylate cyclase in animal tissues, although the precise mechanism remains to be elucidated.

These application notes provide a summary of the known working concentrations and detailed protocols for key experiments involving this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, recommended concentration ranges for related aminoglycoside antibiotics are provided for reference, and it is strongly advised that researchers perform dose-response experiments to determine the optimal concentration for their specific application and cell type.

Data Presentation

Table 1: In Vivo Working Concentration of this compound

| Application | Species | Concentration | Notes |

| Anthelmintic | Pigs (under 4 months) | 5-10 g/ton of feed | Withdrawal period: 3 days. |

| Anthelmintic | Chickens | 5-10 g/ton of feed | Not for use during the egg production period. Withdrawal period: 3 days. |

Table 2: In Vitro Antimicrobial and Cytotoxic Concentrations of this compound

| Activity | Organism/Cell Line | IC50 / MIC | Recommended Working Concentration |

| Antibacterial | Data not available | Data not available | Data not available |

| Antifungal | Data not available | Data not available | Data not available |

| Cytotoxicity | Mammalian Cells | Data not available | Data not available |

Table 3: Reference Working Concentrations for Related Aminoglycoside Antibiotics in Cell Culture

Note: This table provides general concentration ranges for other aminoglycoside antibiotics. These are for reference only and the optimal concentration for this compound must be determined experimentally.

| Antibiotic | Application | Working Concentration (µg/mL) |

| G418 (Geneticin) | Mammalian cell selection | 100 - 1400[2] |

| G418 (Geneticin) | Mammalian cell maintenance | 200[2] |

| G418 (Geneticin) | Bacteria and algae | ≤ 5[2] |

| Kanamycin | Bacteria | 30 |

| Neomycin | Bacteria, Mammalian cells | 10 - 50 |

| Gentamicin | Intracellular Bacteria (in macrophages) | > 8 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

This protocol outlines a general method for determining the MIC of this compound against a specific bacterial strain using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

Culture the bacterial strain overnight in CAMHB at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

-

Prepare this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

-

Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Bacterial Cell-Free System)

This protocol provides a general framework for assessing the inhibitory effect of this compound on bacterial protein synthesis using a cell-free translation system.

Materials:

-

This compound

-

E. coli S30 cell-free extract

-

Reporter plasmid (e.g., containing luciferase or GFP gene under a bacterial promoter)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

Transcription/translation buffer

-

Luminometer or fluorometer

Procedure:

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, combine the S30 cell-free extract, reporter plasmid, amino acid mixture, and energy source in the appropriate buffer.

-

-

Add this compound:

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1-2 hours.

-

-

Measure Protein Synthesis:

-

Quantify the amount of reporter protein produced.

-

For a luciferase reporter, add the luciferase substrate and measure luminescence.

-

For a GFP reporter, measure fluorescence at the appropriate excitation and emission wavelengths.

-

-

-

Data Analysis:

-

Plot the reporter signal against the concentration of this compound to determine the IC50 value (the concentration at which protein synthesis is inhibited by 50%).

-

Protocol 3: Adenylate Cyclase Activity Assay

This protocol describes a general method to measure the effect of this compound on adenylate cyclase activity in mammalian cells.

Materials:

-

Mammalian cell line of interest

-

This compound

-

Cell lysis buffer

-

cAMP enzyme immunoassay (EIA) kit

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Treatment:

-

Culture mammalian cells to a desired confluency in appropriate multi-well plates.

-

Treat the cells with various concentrations of this compound for a specified period. Include an untreated control.

-

-

Cell Lysis:

-

Wash the cells with PBS and then lyse them using the cell lysis buffer provided with the cAMP assay kit.

-

-

Measure cAMP Levels:

-

Perform the cAMP EIA according to the manufacturer's instructions to determine the concentration of cAMP in each cell lysate.

-

-

Measure Protein Concentration:

-

Determine the total protein concentration in each lysate using a standard protein assay.

-

-

Data Analysis:

-

Normalize the cAMP concentration to the total protein concentration for each sample.

-

Plot the normalized cAMP levels against the concentration of this compound to evaluate its effect on adenylate cyclase activity.

-

Visualizations

Caption: Mechanism of Action of this compound in Bacteria.

Caption: General Experimental Workflow.

Caption: Proposed Stimulation of Adenylate Cyclase by this compound.

References

Application Note: Preparation of a Stock Solution of Destomycin A

Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation and storage of Destomycin A stock solutions for experimental use.

Introduction this compound is an aminoglycoside antibiotic isolated from the bacterium Streptomyces rimofaciens.[1][][3][4] Like other aminoglycosides, its primary mechanism of action is the inhibition of protein synthesis in bacterial cells, leading to bactericidal activity.[5][6][7][8][9] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi, and has demonstrated anthelmintic properties.[][3][5][10] Proper preparation and storage of a stock solution are critical for ensuring its potency and obtaining reproducible experimental results.

Chemical and Physical Properties

All quantitative data regarding this compound is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 14918-35-5 | [1][][5][6][10] |

| Molecular Formula | C₂₀H₃₇N₃O₁₃ | [1][][5][6][10] |

| Molecular Weight | 527.52 g/mol | [1][][5][6][10][11] |

| Appearance | White powder or solid | [1][3][10][12] |

| Solubility | Freely soluble in water and lower alcohols (e.g., methanol). Insoluble or poorly soluble in most other organic solvents. | [1][3][12][13] |

| Storage (Solid) | Store sealed at room temperature or 2-8°C, protected from moisture. | [3][5][6][12] |

| Storage (Solution) | Store at -20°C for long-term use. A 0.5% aqueous solution is stable for 30 days at 37°C. | [12][14] |

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution

This protocol provides a detailed methodology for preparing a 10 mg/mL stock solution of this compound in sterile, purified water.

2.1. Required Materials and Equipment

-

This compound powder (CAS: 14918-35-5)

-

Sterile, purified water (e.g., nuclease-free or cell culture grade)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile serological pipettes and pipette controller

-

Vortex mixer

-

Sterile syringe (5 mL or 10 mL)

-

Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

-

Sterile, light-blocking microcentrifuge tubes (1.5 mL or 2 mL) for aliquots

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

2.2. Safety Precautions

-

This compound powder is irritating and contact with skin and eyes should be avoided.[12][14]

-

Always handle the powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, throughout the procedure.

2.3. Step-by-Step Procedure

1. Calculation of Required Mass and Volume:

-

Determine the desired final volume of the stock solution (e.g., 10 mL).

-

Calculate the mass of this compound powder needed for a 10 mg/mL concentration.

-

Calculation: 10 mg/mL × 10 mL = 100 mg of this compound.

-

2. Weighing the Compound:

-

Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Place a sterile weighing boat on the analytical balance and tare the balance.

-

Carefully weigh out the calculated mass (100 mg) of this compound powder using a clean spatula.

3. Dissolution:

-

Transfer the weighed powder into a sterile conical tube (e.g., 15 mL).

-

Using a sterile serological pipette, add a portion of the sterile water (e.g., 8 mL) to the tube.

-

Close the cap tightly and vortex the solution until the powder is completely dissolved. This compound is freely soluble in water, so this should occur readily.[1][3][12]

-

Once dissolved, add the remaining volume of sterile water to reach the final desired volume of 10 mL. Mix gently.

4. Sterilization:

-

As this compound is dissolved in an aqueous solution, sterile filtration is recommended to prevent microbial contamination, especially for cell culture applications.

-

Draw the entire solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

-

Dispense the solution through the filter into a new sterile conical tube.

-

Note: Solutions in solvents like ethanol or DMSO generally do not require filter sterilization.

-

5. Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the antibiotic's activity, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, light-blocking microcentrifuge tubes.

-

Label each aliquot clearly with the compound name ("this compound"), concentration (10 mg/mL), and the date of preparation.

-

Store the aliquots at -20°C in the dark for long-term stability.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

References

- 1. This compound [drugfuture.com]

- 3. This compound | 14918-35-5 [chemicalbook.com]

- 4. US3926948A - Antibiotics this compound and B and a method for producing same using streptomyces rimofaciens - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 14918-35-5 | FD166104 | Biosynth [biosynth.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 9. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. This compound | C20H37N3O13 | CID 502206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. famic.go.jp [famic.go.jp]

- 14. chembk.com [chembk.com]

Destomycin A for Selection of Transformed Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of successfully transformed or transfected cells is a critical step in a multitude of molecular biology and drug discovery workflows. This process relies on the use of selectable markers, typically antibiotic resistance genes, which allow for the survival and proliferation of cells that have integrated the desired genetic material. While a variety of selection systems are available, this document focuses on the potential use of Destomycin A and its relationship with the hygromycin resistance selection system.

This compound is an aminoglycoside antibiotic.[][2] Its mechanism of action involves the inhibition of protein synthesis in bacterial cells.[2][3] For the purpose of selecting transformed eukaryotic cells, a corresponding resistance gene is required. Evidence suggests that this compound can be inactivated by the hygromycin B phosphotransferase.[4] This enzyme, encoded by the hygromycin resistance gene (hph), detoxifies the antibiotic through phosphorylation.[5][6]

This document provides detailed protocols and data related to the use of a hygromycin-based selection system, which is the established method for the hph resistance gene. While direct, detailed protocols for this compound in mammalian cell selection are not widely documented, the principles and methodologies outlined for Hygromycin B are expected to be highly applicable due to the shared resistance mechanism.

Principle of Selection

The selection of transformed cells using an antibiotic resistance system is based on the co-transfection of a plasmid containing the gene of interest alongside a selectable marker gene, in this case, the hygromycin B phosphotransferase gene (hph). Cells that successfully integrate this plasmid into their genome will express the phosphotransferase enzyme. When the cell culture is treated with the appropriate selection antibiotic (e.g., Hygromycin B), this enzyme will inactivate the antibiotic, allowing the transformed cells to survive and proliferate. Untransformed cells, lacking the resistance gene, will be unable to synthesize proteins and will subsequently die.

Data Presentation

Recommended Antibiotic Concentrations for Selection

The optimal concentration of a selection antibiotic varies depending on the cell line, its growth rate, and the specific lot of the antibiotic. Therefore, it is crucial to perform a dose-response experiment (kill curve) to determine the minimum concentration required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days). The following table provides typical concentration ranges for commonly used selection antibiotics, including Hygromycin B, to serve as a starting point for optimization.

| Antibiotic | Resistance Gene | Typical Concentration Range for Mammalian Cells | Selection Time |

| Hygromycin B | Hygromycin phosphotransferase (hph) | 50 - 1000 µg/mL[5][7] | 7 - 14 days |

| G418 (Geneticin®) | Neomycin phosphotransferase (neo) | 100 - 1000 µg/mL[7][8] | 10 - 14 days[9] |

| Puromycin | Puromycin N-acetyl-transferase (pac) | 1 - 10 µg/mL[7][10] | 2 - 7 days[10] |

| Blasticidin S | Blasticidin S deaminase (bsd) | 2 - 10 µg/mL | < 1 week |

Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

This protocol describes how to determine the minimum concentration of the selection antibiotic (e.g., Hygromycin B) required to effectively kill non-transfected host cells.

Materials:

-

Host cell line of interest

-

Complete cell culture medium

-

Selection antibiotic (e.g., Hygromycin B)

-

24-well or 96-well cell culture plates

-

Trypsin-EDTA (for adherent cells)

-

Hemocytometer or automated cell counter

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the cells in a 24-well plate at a density that allows them to reach approximately 50-80% confluency on the day of antibiotic addition.

-

For suspension cells, seed at a density of 2.5 - 5.0 x 10⁵ cells/mL.[4]

-

-

Antibiotic Preparation:

-

Antibiotic Treatment:

-

The day after seeding, replace the existing medium with the medium containing the various concentrations of the antibiotic.

-

It is recommended to test each concentration in triplicate.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Observe the cells daily using a light microscope to monitor cell viability and morphology.

-

Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[4]

-

-

Determining the Optimal Concentration:

-

Continue the experiment for 7-14 days.[]

-

The optimal concentration for selection is the lowest concentration that results in 100% cell death within this timeframe.[4]

-

Protocol 2: Generation of a Stable Cell Line

This protocol outlines the steps for generating a stable cell line following transfection with a plasmid containing the gene of interest and a selectable marker.

Materials:

-

Transfected host cells

-

Complete cell culture medium

-

Selection antibiotic at the predetermined optimal concentration

-

Cloning cylinders or a fluorescence-activated cell sorter (FACS)

-

Multi-well cell culture plates (96-well, 24-well, 6-well)

-

Cell culture flasks

Procedure:

-

Post-Transfection Culture:

-

After transfecting the host cells with the expression plasmid, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

-

-

Initiation of Selection:

-

After the recovery period, split the cells into fresh culture vessels containing complete medium supplemented with the predetermined optimal concentration of the selection antibiotic.

-

-

Selection Period:

-

Continue to culture the cells in the selective medium, replacing the medium every 2-3 days.

-

Over the next 1-2 weeks, the majority of cells (untransformed) will die.[3]

-

-

Isolation of Resistant Colonies:

-

Resistant, transformed cells will begin to form distinct colonies.

-

These colonies can be isolated using one of the following methods:

-

Cloning Cylinders: Place a cloning cylinder over a single, well-isolated colony, add a small amount of trypsin to detach the cells, and transfer the cell suspension to a new well of a multi-well plate.

-

Manual Picking: Gently scrape the colony with a sterile pipette tip and transfer it to a new well.[3]

-

Fluorescence-Activated Cell Sorting (FACS): If the expression plasmid also contains a fluorescent reporter gene (e.g., GFP), single, fluorescent cells can be sorted into individual wells of a 96-well plate.

-

-

-

Expansion of Clonal Populations:

-

Expand the isolated single colonies in selective medium, gradually moving them from smaller to larger culture vessels (e.g., from a 96-well plate to a 24-well plate, then to a 6-well plate, and finally to a T-25 flask).

-

-

Verification and Characterization:

-

Once a sufficient number of cells are obtained, verify the integration and expression of the gene of interest using techniques such as PCR, Western blotting, or functional assays.

-

Cryopreserve the validated stable cell line for future use.

-

Visualizations

Caption: Experimental workflow for generating a stable cell line.

Caption: Mechanism of hygromycin resistance in transformed cells.

References

- 2. Hygromycin B - Wikipedia [en.wikipedia.org]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]

- 5. yeasenbio.com [yeasenbio.com]

- 6. agscientific.com [agscientific.com]

- 7. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]

- 8. invivogen.com [invivogen.com]

- 9. Selection Antibiotics | Thermo Fisher Scientific - FR [thermofisher.com]

- 10. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]

Application of Destomycin A in molecular biology

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin A is an aminoglycoside antibiotic derived from Streptomyces species.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1][2] This document provides an overview of the known molecular biology applications of this compound, including its mechanism of action and its effects on cellular signaling. Detailed protocols for relevant assays are also provided to facilitate further research.

Mechanism of Action

As an aminoglycoside, this compound's primary mechanism of action is the inhibition of protein synthesis in bacterial cells. This is achieved by targeting and binding to the 30S ribosomal subunit.[1] This interaction disrupts the fidelity of mRNA translation, leading to the production of non-functional or truncated proteins, which ultimately impedes bacterial growth and proliferation.[1]

In addition to its antibacterial properties, this compound has been observed to stimulate adenylate cyclase in animal tissues.[2] This suggests a potential role in modulating intracellular signaling pathways mediated by cyclic AMP (cAMP).

Applications in Molecular Biology

Based on its known mechanisms, this compound can be utilized in several areas of molecular biology research:

-

Antimicrobial Research: Its broad-spectrum activity makes it a useful tool for studying bacterial resistance mechanisms and for the screening of novel antibacterial agents.[1]

-

Protein Synthesis Studies: As a known inhibitor of translation, this compound can be used as a tool to study the dynamics of protein synthesis in prokaryotic systems.[1]

-

Signal Transduction Research: Its ability to stimulate adenylate cyclase allows for the investigation of cAMP-mediated signaling pathways in animal cells.[2]

Quantitative Data

Currently, publicly available quantitative data on the antimicrobial activity of this compound is limited. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Not Specified | 8 - 64 | [1] |

| Campylobacter jejuni | Not Specified | 8 - 64 | [1] |

| Campylobacter coli | Not Specified | 8 - 64 | [1] |

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various molecular biology experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

-

Bacterial Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to measure the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

-

This compound

-

Bacterial cell-free extract (e.g., S30 extract from E. coli)

-

Reporter plasmid DNA (e.g., containing a luciferase or GFP gene under a bacterial promoter)

-

Amino acid mixture

-

ATP and GTP

-

Reaction buffer

-

Luciferase assay reagent or fluorescence plate reader

Procedure:

-

Prepare Master Mix: Prepare a master mix containing the cell-free extract, reaction buffer, amino acids, ATP, and GTP.

-

Add this compound: Add varying concentrations of this compound to the master mix. Include a control with no antibiotic.

-

Initiate Reaction: Start the transcription-translation reaction by adding the reporter plasmid DNA.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Measure Reporter Activity: Quantify the amount of reporter protein synthesized by measuring luciferase activity or GFP fluorescence.

-

Data Analysis: Plot the reporter activity against the concentration of this compound to determine the IC50 (the concentration at which 50% of protein synthesis is inhibited).

Protocol 3: Adenylate Cyclase Activity Assay

This protocol provides a method to assess the stimulatory effect of this compound on adenylate cyclase activity in cultured mammalian cells.

Materials:

-

This compound

-

Cultured mammalian cells

-

Cell lysis buffer

-

ATP

-

Reaction buffer containing MgCl2

-

cAMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Treatment: Treat cultured cells with various concentrations of this compound for a specified period. Include an untreated control.

-

Cell Lysis: Lyse the cells to release the intracellular contents, including adenylate cyclase.

-

Adenylate Cyclase Reaction: Incubate the cell lysates with ATP in the reaction buffer to allow the conversion of ATP to cAMP.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

cAMP Quantification: Measure the amount of cAMP produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the cAMP levels to the total protein concentration in each sample. Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship.

Visualizations

Inhibition of Bacterial Protein Synthesis Workflow

Caption: Workflow for MIC determination of this compound.

Proposed Signaling Pathway of this compound-Induced cAMP Production

Caption: Hypothetical pathway of this compound-mediated cAMP signaling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Destomycin A Concentration for Efficacy

Welcome to the technical support center for Destomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for maximal efficacy in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an aminoglycoside antibiotic.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in bacterial cells. It achieves this by binding to the ribosomal subunits, which disrupts the translation process and ultimately impedes bacterial growth and proliferation.[1] While its primary application is in antibacterial research, it has also been noted to stimulate adenylate cyclase in animal tissues.[2]

Q2: What is the recommended starting concentration range for in vitro experiments?

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a solid that is easily soluble in water and lower alcohols. For most in vitro applications, preparing a stock solution in sterile, deionized water is recommended. If you encounter solubility issues with other compounds, Dimethyl sulfoxide (DMSO) is a common alternative solvent for preparing high-concentration stock solutions of antibiotics. However, it is important to note that DMSO can have its own biological effects, and the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) and consistent across all experimental conditions, including vehicle controls.

Q4: How stable is this compound in solution?

A4: this compound is reported to be extremely stable at room temperature when sealed and protected from moisture. An aqueous solution of 0.5% can be stored at 37°C for up to 30 days. However, the stability of any antibiotic in cell culture media can be influenced by the components of the media, pH, and incubation temperature. For long-term storage of stock solutions, it is recommended to aliquot and freeze them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound concentration.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No observable effect on bacterial growth | - Concentration of this compound is too low.- The bacterial strain is resistant to this compound.- The this compound stock solution has degraded. | - Perform a dose-response experiment with a wider concentration range.- Verify the susceptibility of your bacterial strain to other aminoglycoside antibiotics.- Prepare a fresh stock solution of this compound. |

| High cell toxicity in eukaryotic cell lines (if applicable) | - this compound concentration is too high.- The cell line is particularly sensitive to aminoglycosides. | - Titrate down the concentration of this compound to find a non-toxic range.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |

| Precipitation of this compound in culture media | - The concentration of this compound exceeds its solubility limit in the specific medium.- Interaction with components of the media. | - Ensure the stock solution is fully dissolved before adding it to the media.- Try a different solvent for the stock solution (e.g., a small amount of DMSO followed by dilution in an aqueous buffer).- Warm the media to 37°C and vortex gently to aid dissolution. |

| Inconsistent or non-reproducible results | - Inaccurate pipetting of stock solutions.- Variation in bacterial inoculum density.- Contamination of cell cultures. | - Calibrate your pipettes regularly.- Standardize the bacterial inoculum for each experiment.- Regularly check cultures for contamination and practice good aseptic technique. |

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₇N₃O₁₃ | [1][2][3] |

| Molecular Weight | 527.52 g/mol | [1][2] |

| Appearance | Solid, white powder | |

| Solubility | Easily soluble in water and lower alcohols | |